molecular formula C7H16NO4PS2 B1664865 Amidithion CAS No. 919-76-6

Amidithion

Cat. No.: B1664865
CAS No.: 919-76-6
M. Wt: 273.3 g/mol
InChI Key: GDTZUQIYUMGJRT-UHFFFAOYSA-N
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Description

Amidithion, also known as medithionat, is an organophosphate insecticide and acaricide. It was primarily used on turf to control pests such as cutworms, spider mites, and thrips. This compound is highly soluble in water and has low volatility. it is considered largely obsolete today due to its moderate to high toxicity to humans and biodiversity .

Chemical Reactions Analysis

Amidithion undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form various degradation products.

    Substitution: this compound can undergo nucleophilic substitution reactions where the phosphate ester group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and water or aqueous solutions for hydrolysis. The major products formed from these reactions depend on the specific conditions but generally include sulfoxides, sulfones, and various hydrolysis products .

Scientific Research Applications

Amidithion has been studied for its applications in various fields:

Mechanism of Action

Amidithion exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which can cause muscle spasms, paralysis, and potentially death. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Amidithion is similar to other organophosphate insecticides such as malathion, parathion, and diazinon. These compounds share a common mechanism of action as acetylcholinesterase inhibitors but differ in their chemical structures, toxicity levels, and environmental persistence. This compound is unique in its specific application to turf and its relatively high solubility in water compared to some other organophosphates .

Similar Compounds

Properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO4PS2/c1-10-5-4-8-7(9)6-15-13(14,11-2)12-3/h4-6H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTZUQIYUMGJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041595
Record name Amidithion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919-76-6
Record name Amidithion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amidithion [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidithion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIDITHION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3329OQJ0YC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Thiocron (Amidithion) exert its insecticidal effect?

A1: Thiocron (this compound) is an organophosphate insecticide that acts as an acetylcholinesterase inhibitor. While the provided research doesn't delve into the specific interactions of Thiocron with acetylcholinesterase, similar organophosphates work by binding to the enzyme's active site, preventing the breakdown of the neurotransmitter acetylcholine. This leads to the accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately resulting in the insect's death.

Q2: What is the structural characterization of Thiocron?

A: Thiocron, also known as this compound, has the molecular formula C7H16NO4PS2 []. Its molecular weight is 273.32 g/mol. The crystal and molecular structure has been determined through three-dimensional x-ray analysis, revealing that it crystallizes in the monoclinic space group P21/c [].

Q3: How does temperature affect the toxicity of Thiocron?

A: Research indicates that the toxicity of Thiocron is positively correlated with temperature against both adult mites and their eggs [, ]. This means that Thiocron becomes more effective at higher temperatures.

Q4: Has resistance to Thiocron been observed in insect populations?

A: Yes, resistance to Thiocron has been reported in green spider mite (Tetranychus telarius complex) populations in Egypt []. Notably, multiple resistance against organophosphates, including Thiocron, and organochlorines was observed in this species. This highlights the importance of monitoring resistance development and implementing strategies to manage it.

Q5: Are there any insights from computational chemistry regarding Thiocron?

A: A CNDO molecular orbital calculation revealed that the phosphorus atom in Thiocron carries a partial positive charge of +1.063 e []. This is similar to the charge found in the related insecticide Azinphos-methyl (+1.041 e) []. Further computational studies could provide valuable insights into its interactions with target sites and aid in developing novel insecticides.

Q6: How effective is Thiocron in controlling specific pests?

A: Thiocron has been shown to be effective against various pests. * False spider mite (Cenopalpus pulcher): Research demonstrated that Thiocron was effective against both adult mites and their eggs, with increased toxicity at higher temperatures [, ]. * Potato leafhopper (Empoasca fabae): Thiocron sprays provided significant control of potato leafhoppers and resulted in greater potato yields compared to untreated controls []. * Oriental rat fleas (Xenopsylla cheopis): Thiocron was found to be ineffective in controlling rat fleas when incorporated into their diet [].

Q7: What are the environmental implications of Thiocron use?

A7: While the provided research doesn't delve into specific environmental impacts of Thiocron, it's essential to acknowledge that as an insecticide, it can have unintended consequences on non-target organisms and ecosystems. Further research is needed to understand its degradation pathways, potential for bioaccumulation, and long-term effects on the environment.

Q8: Are there any alternative insecticides to Thiocron?

A: Several alternative insecticides have been investigated in the provided research papers. For instance:* Control of Cowpea Aphids: Azodrin, NIA 10242, and phorate provided effective control of cowpea aphids on black locust seedlings []. * Control of Maruca testulalis: Thiodan provided effective protection against this cowpea pest, outperforming Thiocron in terms of yield [].

Q9: What are the implications of the partial positive charge on the phosphorus atom of Thiocron?

A: The partial positive charge on the phosphorus atom in Thiocron suggests its potential to interact with electron-rich regions of its target, such as the active site of acetylcholinesterase []. This interaction is crucial for its inhibitory activity. Understanding these electronic properties can guide the development of new insecticides with improved potency and selectivity.

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